
(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rolitetracycline is a semisynthetic broad-spectrum tetracycline antibiotic. It is particularly used in cases requiring high concentrations or when oral administration is impractical . This compound is a prodrug of tetracycline, where the pyrrolidine moiety improves its bioavailability compared to tetracycline .
Vorbereitungsmethoden
Rolitetracycline is synthesized through a Mannich reaction involving tetracycline, formaldehyde, and pyrrolidine . The process can be improved by using methylene-bis-pyrrolidine, which enhances yield and reduces water formation during synthesis . The reaction typically occurs in an inert organic solvent like ethanol under reflux conditions .
Analyse Chemischer Reaktionen
Rolitetracycline undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Similar to other tetracyclines, it can undergo reduction reactions.
Substitution: The compound can participate in substitution reactions, particularly involving its functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Rolitetracycline has a wide range of applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of tetracycline antibiotics.
Biology: It serves as a tool to investigate bacterial protein synthesis inhibition.
Wirkmechanismus
Rolitetracycline exerts its effects by passively diffusing through porin channels in the bacterial membrane and reversibly binding to the 30S ribosomal subunit . This binding prevents the attachment of tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis . The primary molecular targets are the 30S ribosomal protein S9 and 16S ribosomal RNA .
Vergleich Mit ähnlichen Verbindungen
Rolitetracycline is compared with other tetracycline antibiotics such as:
Tetracycline: The parent compound, less bioavailable compared to rolitetracycline.
Doxycycline: Another tetracycline derivative with better oral bioavailability.
Minocycline: Known for its enhanced lipid solubility and broader spectrum of activity. Rolitetracycline is unique due to its improved bioavailability and suitability for parenteral administration
Eigenschaften
Molekularformel |
C27H33N3O8 |
|---|---|
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)/t14?,15?,20?,26-,27+/m1/s1 |
InChI-Schlüssel |
IKQRPFTXKQQLJF-MIRILCKFSA-N |
Isomerische SMILES |
C[C@@]1(C2CC3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O |
Kanonische SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


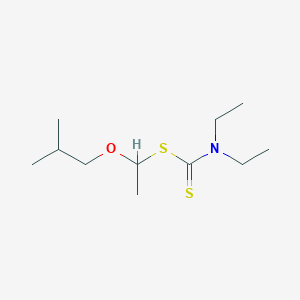
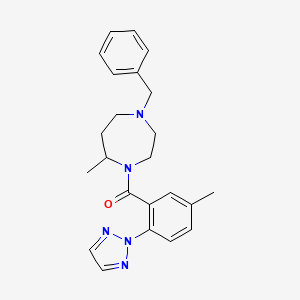
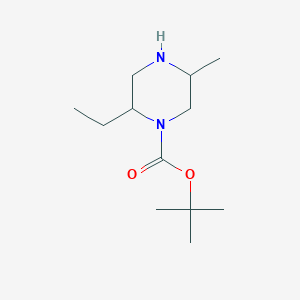
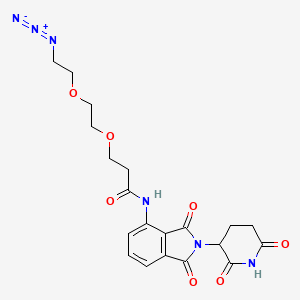
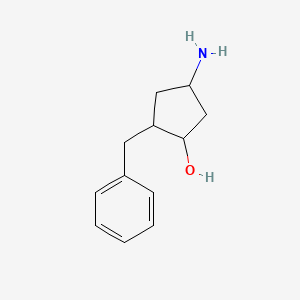
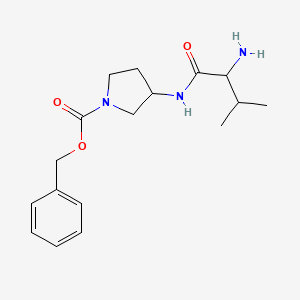
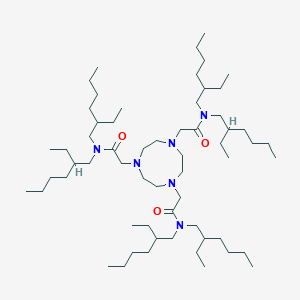
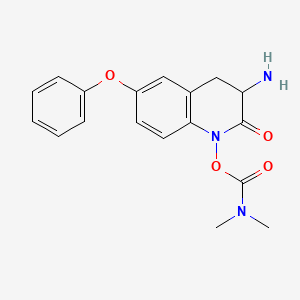



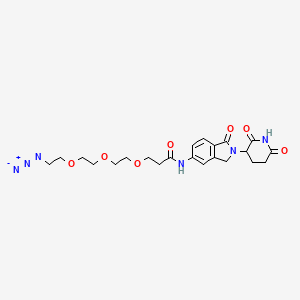
![tert-Butyl 8-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14780029.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14780037.png)
